Oxisopred
Description
Oxisopred (INN: this compound) is a synthetic corticosteroid with the molecular formula C21H28O6 and CAS registry number 18118-80-4 . Regulatory filings indicate its inclusion in the FDA’s Preferred Term list under HS code 29372900 (pharmaceutical derivatives of hormones), shared with other corticosteroids like hydrocortamate and triclonide .
Properties
CAS No. |
18118-80-4 |
|---|---|
Molecular Formula |
C21H28O6 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl (1S,2R,10S,11S,14R,15S,17S)-14,17-dihydroxy-2,15-dimethyl-5,7-dioxotetracyclo[8.7.0.02,6.011,15]heptadec-3-ene-14-carboxylate |
InChI |
InChI=1S/C21H28O6/c1-19-8-7-14(23)17(19)13(22)5-4-11-12-6-9-21(26,18(25)27-3)20(12,2)10-15(24)16(11)19/h7-8,11-12,15-17,24,26H,4-6,9-10H2,1-3H3/t11-,12-,15-,16+,17?,19+,20-,21-/m0/s1 |
InChI Key |
KRYLHOFPHHPHIN-GJUVZVFTSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)OC)O)CCC(=O)C4[C@@]3(C=CC4=O)C)O |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)OC)O)CCC(=O)C4C3(C=CC4=O)C)O |
Origin of Product |
United States |
Preparation Methods
The preparation of Oxisopred involves synthetic routes that typically include the use of high-performance liquid chromatography (HPLC) for isolation and purification . The specific synthetic routes and reaction conditions for this compound are not widely documented, but the general approach involves the synthesis of steroidal backbones followed by functional group modifications to achieve the desired glucocorticoid activity.
Chemical Reactions Analysis
Oxisopred undergoes various types of chemical reactions, including oxidation and reduction reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve the formation of hydroxyl and ketone functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Oxisopred involves its interaction with glucocorticoid receptors in the body . Upon binding to these receptors, this compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of the immune system. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory genes .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Molecular and Regulatory Profiles of Selected Corticosteroids
Key Observations:
Compared to hydrocortamate, this compound has a smaller molecular framework (21 vs. 27 carbons), suggesting differences in receptor binding affinity .
Regulatory and Clinical Status :
- Hydrocortamate and triclonide are clinically established, whereas this compound’s investigational status implies pending safety/efficacy data .
- Dexamethasone’s broad approval for systemic use contrasts with this compound’s undefined therapeutic niche .
Functional Specificity :
Pharmacological and Research Findings
Table 2: Preclinical and Clinical Data (Hypothetical Projections for this compound)
Discussion:
- Potency : this compound’s predicted lower anti-inflammatory potency compared to triclonide aligns with its lack of halogen atoms, which typically enhance glucocorticoid receptor binding .
- Safety Profile : Its minimal mineralocorticoid activity (predicted) may reduce hypertension risk compared to hydrocortamate, making it a candidate for systemic use .
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